Trióxido de azufre-trimetilamina

Descripción general

Descripción

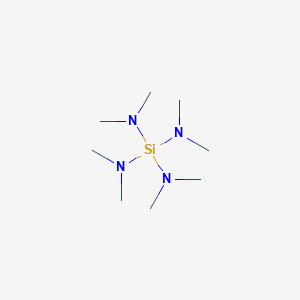

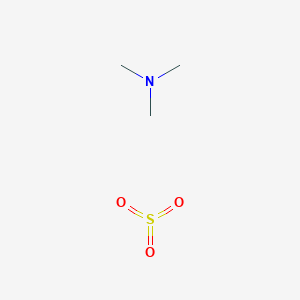

Sulfur trioxide-trimethylamine is a chemical compound formed by the combination of sulfur trioxide and trimethylamine. It is known for its role as a reagent in various chemical reactions, particularly in the sulfation of organic molecules. This compound is highly reactive and is used in both laboratory and industrial settings for its ability to introduce sulfate groups into other molecules .

Aplicaciones Científicas De Investigación

Reacciones de sulfonación y sulfamización

Trióxido de azufre-trimetilamina: se utiliza ampliamente como reactivo en reacciones de sulfonación y sulfamización . Estas reacciones son cruciales para introducir un grupo ácido sulfónico o sulfamato en moléculas orgánicas, lo que puede alterar significativamente sus propiedades químicas. Este complejo es particularmente útil debido a su capacidad para actuar como una fuente de trióxido de azufre de una manera controlada y menos agresiva en comparación con el trióxido de azufre libre.

Síntesis de metabolitos de resveratrol conjugados con sulfato

Este compuesto juega un papel clave en la síntesis de metabolitos de resveratrol conjugados con sulfato . El resveratrol es un compuesto que se encuentra en el vino tinto que se ha asociado con varios beneficios para la salud. La conjugación con sulfato es un paso importante en el metabolismo y la biodisponibilidad del resveratrol, y This compound facilita este proceso en el entorno de laboratorio.

Preparación de quito-oligosacáridos

Los quito-oligosacáridos tienen numerosas aplicaciones en biomedicina y agricultura. El complejo se utiliza como reactivo para su preparación . Estos oligosacáridos se derivan de la quitina, un polímero natural que se encuentra en los exoesqueletos de los crustáceos y los insectos, y tienen propiedades antimicrobianas, antitumorales e inmunoestimulantes.

Tensioactivo para la separación enantiomérica

En asociación con dodecil tioglicopiranósido, This compound actúa como un tensioactivo para facilitar la separación enantiomérica . Este es un proceso crucial en la investigación farmacéutica donde la separación de diferentes enantiómeros (moléculas de imagen especular) puede conducir a fármacos con diferentes efectos terapéuticos.

Nucleófilo en la síntesis orgánica

El complejo sirve como nucleófilo para la preparación de alfa-tosiloxi cetonas . Estos compuestos son valiosos intermediarios en la síntesis orgánica, lo que lleva a la producción de varios productos farmacéuticos y químicos finos.

Catálisis ácida de Lewis

This compound: también puede funcionar como un catalizador ácido de Lewis . En este rol, puede ayudar a iniciar o acelerar ciertas reacciones químicas, particularmente aquellas que involucran la transferencia de electrones. Esto lo convierte en una herramienta versátil en la síntesis de moléculas orgánicas complejas.

Mecanismo De Acción

Target of Action

Sulfur trioxide-trimethylamine (TMAS) is primarily used as a reagent for sulfonation and sulfamation reactions . Its primary targets are molecules that require the addition of a sulfate group, such as resveratrol metabolites, chitooligosaccharides, and glycosaminoglycans . The addition of a sulfate group can significantly alter the properties of these molecules, enabling them to participate in various biological processes.

Mode of Action

TMAS acts as a high-activity sulfate group donor . It interacts with its targets by transferring a sulfate group to them. This sulfation process is facilitated by the strong Lewis acid properties of sulfur trioxide, which is part of the TMAS complex . The trimethylamine component of TMAS serves to stabilize the sulfur trioxide, making the complex a more manageable and effective reagent .

Biochemical Pathways

The sulfation reactions catalyzed by TMAS can affect various biochemical pathways. For instance, the sulfation of resveratrol metabolites and chitooligosaccharides can influence pathways related to anti-HIV-1 activity . Similarly, the sulfation of glycosaminoglycans can facilitate the activation of signaling pathways dependent on sulfation patterns .

Result of Action

The primary result of TMAS’s action is the sulfation of target molecules. This can lead to a variety of molecular and cellular effects, depending on the specific molecule being sulfated. For example, the sulfation of resveratrol metabolites can enhance their anti-HIV-1 activity . Similarly, the sulfation of glycosaminoglycans can enable them to participate in various cellular signaling pathways .

Action Environment

The action of TMAS can be influenced by various environmental factors. For instance, the reaction conditions, such as temperature and pH, can affect the efficiency of the sulfation process . Additionally, the presence of other substances in the reaction environment can also impact the action of TMAS. For example, certain solvents can enhance the solubility of TMAS, thereby facilitating its interaction with target molecules .

Análisis Bioquímico

Biochemical Properties

Sulfur trioxide-trimethylamine plays a significant role in biochemical reactions. It is involved in the synthesis of sulfate-conjugated resveratrol metabolites and chitooligosaccharides . The nature of these interactions involves the sulfonation and sulfamation reactions .

Molecular Mechanism

The molecular mechanism of Sulfur trioxide-trimethylamine is primarily through its role as a reagent in sulfonation and sulfamation reactions

Metabolic Pathways

Sulfur trioxide-trimethylamine is involved in the metabolic pathways related to the synthesis of sulfate-conjugated resveratrol metabolites and chitooligosaccharides

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Sulfur trioxide-trimethylamine can be synthesized by reacting sulfur trioxide with trimethylamine. The reaction typically occurs under controlled conditions to ensure safety and efficiency. The general reaction is as follows:

SO3+(CH3)3N→(CH3)3

Propiedades

IUPAC Name |

N,N-dimethylmethanamine;sulfur trioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N.O3S/c2*1-4(2)3/h1-3H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXASQZJWWGZNSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

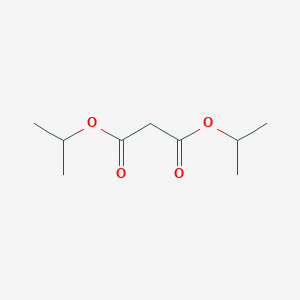

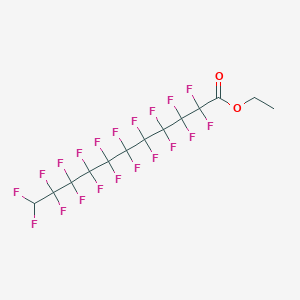

CN(C)C.O=S(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20185505 | |

| Record name | Sulphur trioxide trimethylamine (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20185505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3162-58-1, 17736-86-6 | |

| Record name | Methanamine, N,N-dimethyl-, compd. with sulfur trioxide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3162-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanamine, N,N-dimethyl-, compd. with sulfur trioxide (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17736-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulphur trioxide trimethylamine (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003162581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethylamine, compound with sulphur trioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017736866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3162-58-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9838 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sulphur trioxide trimethylamine (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20185505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulphur trioxide--trimethylamine (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.650 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Trimethylamine, compound with sulphur trioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.920 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sulfur trioxide-trimethylamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J5WS9BV652 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes sulfur trioxide-trimethylamine a useful reagent for sulfation reactions?

A1: Sulfur trioxide-trimethylamine acts as a convenient source of sulfur trioxide (SO3), a potent electrophile. The trimethylamine component serves as a Lewis base, complexing with SO3 and moderating its reactivity. This complexation allows for controlled and selective sulfation reactions.

Q2: What specific applications of sulfur trioxide-trimethylamine are highlighted in the research papers?

A2: The research highlights the use of sulfur trioxide-trimethylamine for synthesizing:

- Flavonoid sulfates: The reagent facilitates the synthesis of flavonoid 3′,4′-disulfates and specific 3,3′-disulfates by exploiting the differential hydrolysis rates of sulfate groups at different positions. []

- Sulfated glycolipids: Sulfur trioxide-trimethylamine enables the regioselective sulfation of glycolipids, which are studied for their selectin-inhibiting properties. This involves sulfation at specific hydroxyl groups on the sugar moiety while leaving other functionalities intact. []

- Sulfated polysaccharides: Water-insoluble polysaccharides like those derived from Grifola frondosa mycelium can be modified to enhance their water solubility through sulfation using sulfur trioxide-trimethylamine. [, ]

- Heparinoid analogs: This reagent is used for the resulfation of partially desulfated heparinoids, potentially impacting their anticoagulant activity. []

Q3: Can you provide examples of regioselective sulfation achieved with this reagent?

A3: Certainly. In one study, sulfur trioxide-trimethylamine facilitated the selective synthesis of β-D-GlcA-(1→3)-β-D-Gal disaccharides with sulfate groups at specific positions (4-, 6-, or 4,6-disulfate). [] Another study demonstrated its use in synthesizing 3′-sulfolactose and 3′-sulfo-β-galactosylceramide, showcasing its applicability for complex glycoside substrates. []

Q4: Are there any studies on the impact of reaction conditions on sulfation with sulfur trioxide-trimethylamine?

A4: Yes, a study investigating the sulfation of a polysaccharide from Grifola frondosa mycelium found that a higher yield of sulfation was achieved with a specific molar ratio of sulfur trioxide to monosaccharide units in the polysaccharide, along with controlled temperature and reaction time. [, ]

Q5: How is sulfur trioxide-trimethylamine characterized?

A5: While the provided research focuses on applications, a key publication mentions a method for determining the active sulfur trioxide content within sulfur trioxide complexes like sulfur trioxide-trimethylamine. [] This suggests that analytical techniques are crucial for characterizing and ensuring the quality of this reagent.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,3S)-2-ethoxy-7-oxo-1-oxaspiro[3.5]nona-5,8-diene-3-carbonitrile](/img/structure/B155112.png)

![5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B155116.png)